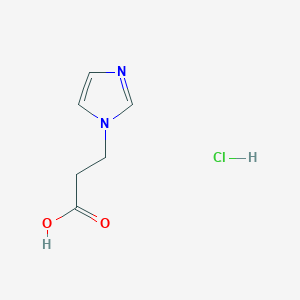
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride
Übersicht
Beschreibung
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride is a compound with the CAS Number: 96144-21-7 . It has a molecular weight of 176.6 . The compound is a solid at room temperature . It is an imidazolyl carboxylic acid that is propanoic acid in which one of the methyl hydrogens is substituted by an imidazol-1-yl group .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . A specific synthesis route for 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride is not available in the retrieved data.Molecular Structure Analysis
The InChI code for 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride is 1S/C6H8N2O2.ClH/c9-6(10)1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2,(H,9,10);1H . This indicates the presence of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 176.6 . The compound is stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride: has shown promising results in antifungal applications. It has been used to synthesize new compounds with significant in vitro anti-Candida activity . These synthesized oxime esters exhibit better anti-Candida profiles than fluconazole, a commonly used antifungal medication .
Synthesis of Imidazole Derivatives
The compound serves as a key intermediate in the synthesis of imidazole derivatives. These derivatives are crucial for developing new drugs with a broad range of biological activities, including antibacterial, antitumor, and antiviral properties .
Larvicidal Activity
Research has explored the use of imidazole-containing compounds, derived from 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride , for their larvicidal properties. These compounds have been evaluated for their potential to control mosquito populations, which are vectors for many infectious diseases .
Material Science
In material science, this compound can be utilized as a precursor for creating novel materials with specific properties. Its imidazole group is particularly useful in the synthesis of polymers and coatings that require certain degrees of conductivity or stability .
Catalysis
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride: is also employed in catalysis. Its imidazole ring can act as a ligand, forming complexes with metals that catalyze various chemical reactions, which is essential in industrial processes and synthetic chemistry .
Pharmaceutical Research
In pharmaceutical research, the compound’s derivatives are investigated for their therapeutic potential. They are part of a class of compounds that includes several FDA-approved drugs with diverse therapeutic applications .
Chemical Synthesis
It is used as an intermediate in organic synthesis. The imidazole ring is a versatile building block for constructing complex molecules that are used in medicinal chemistry and drug development .
Surface Active Agents
The compound has potential applications as a surface active agent due to its amphiphilic nature. This makes it valuable in the formulation of detergents, emulsifiers, and dispersants .
Safety and Hazards
The compound is associated with several hazards. It is harmful if swallowed and may cause skin and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-imidazol-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c9-6(10)1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSCPQVRYTDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



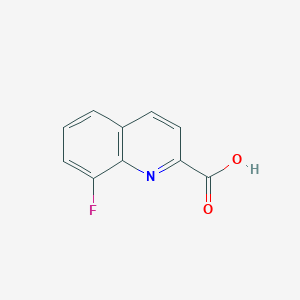
![(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1437157.png)
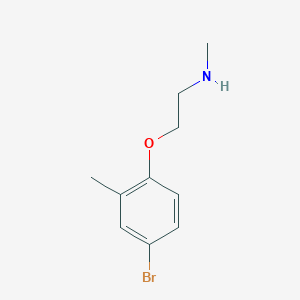

![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)
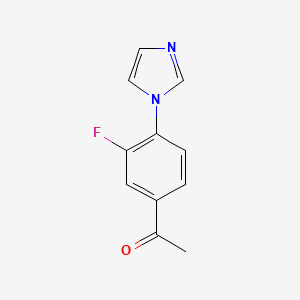
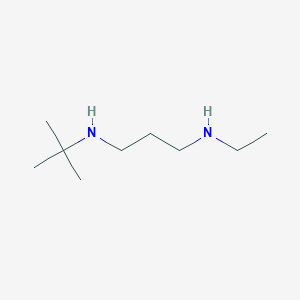
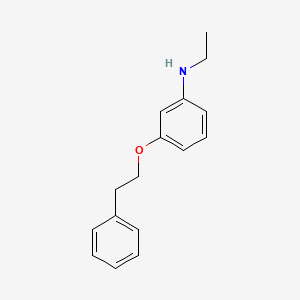
![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)
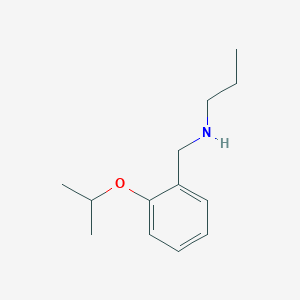
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline](/img/structure/B1437169.png)
![3-[(3-Methoxypropyl)amino]-N-methylpropanamide](/img/structure/B1437170.png)
![N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline](/img/structure/B1437173.png)
![3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1437178.png)